2-Bromo-1-(2-cyclopropylphenyl)ethanone
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Overview
Description
2-Bromo-1-(2-cyclopropylphenyl)ethanone is an organic compound with the molecular formula C11H11BrO. It is characterized by the presence of a bromine atom, a cyclopropyl group, and a phenyl ring attached to an ethanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-cyclopropylphenyl)ethanone typically involves the bromination of a precursor compound. One common method includes the reaction of 2-cyclopropylphenylacetate with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone group .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to achieve high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled. The use of efficient catalysts and purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-cyclopropylphenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The ethanone group can be oxidized or reduced under appropriate conditions to yield different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used. The reactions are often performed at low temperatures to control the reactivity.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted ethanones, while addition reactions can produce complex molecules with extended carbon chains or heteroatom functionalities .
Scientific Research Applications
2-Bromo-1-(2-cyclopropylphenyl)ethanone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-cyclopropylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-cyclopropylphenyl)ethanone
- 2-Bromo-1-(2-fluorophenyl)ethanone
- 2-Bromo-1-(2-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(2-cyclopropylphenyl)ethanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in specific synthetic and biological contexts .
Properties
IUPAC Name |
2-bromo-1-(2-cyclopropylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-11(13)10-4-2-1-3-9(10)8-5-6-8/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBGDRMOYBJAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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